5-Bromo-1H-indazole-3-carboxylic acid hydrazide
Overview
Description
5-Bromo-1H-indazole-3-carboxylic acid hydrazide: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid hydrazide group at the 3rd position of the indazole ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide typically involves the following steps:
Bromination: The starting material, indazole, undergoes bromination to introduce a bromine atom at the 5th position.
Carboxylation: The brominated indazole is then carboxylated to form 5-Bromo-1H-indazole-3-carboxylic acid.
Hydrazidation: Finally, the carboxylic acid group is converted to a hydrazide group using hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the indazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the structure-activity relationship of indazole derivatives. It helps in understanding the biological activity of indazole-based drugs.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also used as intermediates in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
5-Bromo-1H-indazole-3-carboxylic acid: Lacks the hydrazide group but shares the bromine substitution.
5-Bromo-1H-indazole-3-carboxamide: Contains an amide group instead of a hydrazide group.
5-Bromo-1H-indazole-3-carboxylate: Contains an ester group instead of a hydrazide group.
Uniqueness: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity. The hydrazide group allows for the formation of various derivatives with potential therapeutic applications, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-1H-indazole-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHQHQXZBIRNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.